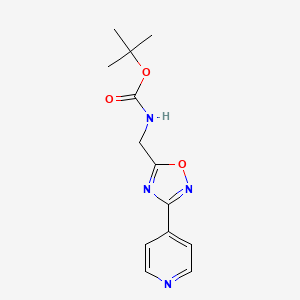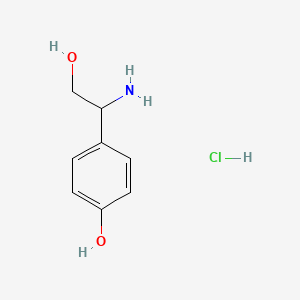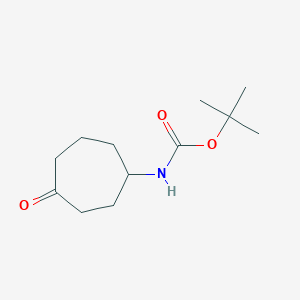
tert-butyl N-(4-oxocycloheptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-oxocycloheptyl)carbamate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-oxocycloheptyl)carbamate typically involves the reaction of tert-butyl (4-oxocyclohexyl)carbamate with reagents such as n-butyllithium (n-BuLi) and trimethylsilyldiazomethane (TMSCH2N2) in an ether solvent at low temperatures under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to accommodate larger volumes and ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-oxocycloheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-Butyl N-(4-oxocycloheptyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxocycloheptyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Uniqueness: tert-Butyl N-(4-oxocycloheptyl)carbamate is unique due to its specific structure, which includes a seven-membered cycloheptyl ring with a ketone group. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different ring sizes or substituents.
Properties
IUPAC Name |
tert-butyl N-(4-oxocycloheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJEXKDUIEGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)
![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)
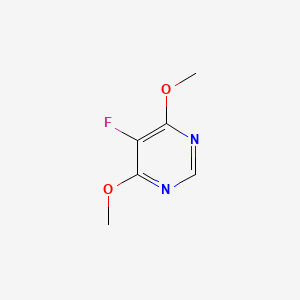


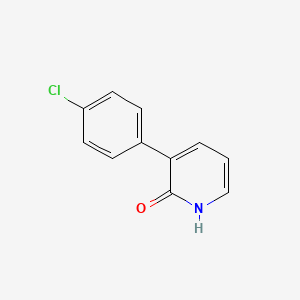

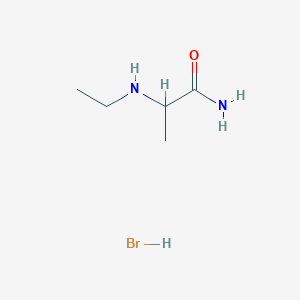
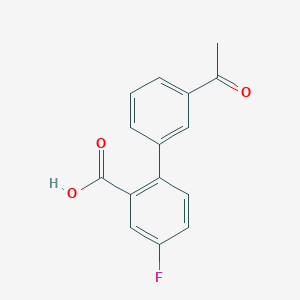
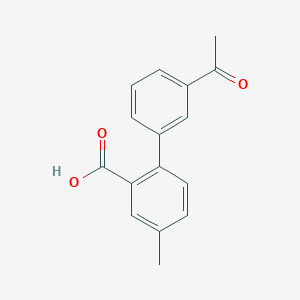
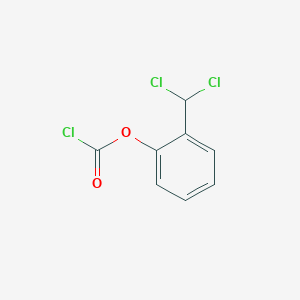
![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)
